1-Bromoundecane-11,11,11-d3

Description

Historical Development and Significance in Isotopically Labeled Compounds

The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in isotopic chemistry, enabling the synthesis of deuterated compounds for scientific and industrial applications. The development of 1-bromoundecane-11,11,11-d3 emerged as part of broader efforts to optimize deuterium labeling techniques, particularly in pharmaceutical research. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the clinical potential of deuterium’s kinetic isotope effect in prolonging drug half-life.

By 2025, advancements in palladium-catalyzed deuteration of aryl halides using deuterium oxide ($$D_2O$$) expanded the toolkit for synthesizing deuterated alkyl bromides like 1-bromoundecane-11,11,11-d3. Electrochemical methods further streamlined dehalogenative deuteration, enabling high deuterium incorporation (up to 99%) in unactivated alkyl halides. These innovations solidified the compound’s role as a critical intermediate in late-stage deuterium labeling.

Fundamental Chemical Identity and Classification

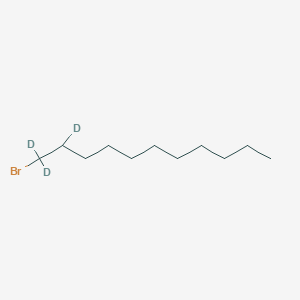

1-Bromoundecane-11,11,11-d3 is a deuterated alkyl halide with the molecular formula $$CD3(CH2)_{10}Br$$ and a molecular weight of 238.23 g/mol. Its classification and key properties are summarized below:

The compound’s structure features a bromine atom at the terminal carbon and three deuterium atoms at the C11 position, distinguishing it from its non-deuterated counterpart.

Role in Deuterium Labeling Research

Deuterated alkyl bromides like 1-bromoundecane-11,11,11-d3 serve three primary roles in research:

Synthetic Building Block :

- Used in nucleophilic substitution reactions to introduce deuterium into complex molecules. For example, it facilitates the synthesis of deuterated surfactants and lipid analogs.

- Participates in cross-coupling reactions under palladium catalysis to form carbon-deuterium ($$C-D$$) bonds in pharmaceuticals.

Metabolic Studies :

Spectroscopic Applications :

Recent methodologies, such as photocatalytic dehalogenation using cadmium selenide nanosheets, have improved the efficiency of deuterium incorporation in alkyl halides.

Theoretical Framework for Deuterated Alkyl Halides

The utility of 1-bromoundecane-11,11,11-d3 is grounded in two key theoretical principles:

Kinetic Isotope Effect (KIE) :

Reaction Mechanisms :

The table below compares deuteration methods applicable to alkyl halides:

These frameworks underscore the compound’s versatility in synthetic and mechanistic studies.

Properties

IUPAC Name |

1-bromo-1,1,2-trideuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-RFZSEEEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The hydrogen-deuterium (H-D) exchange method leverages platinum-based catalysts to replace hydrogen atoms with deuterium in alkyl bromides. As demonstrated in a patented process for synthesizing fully deuterated bromocyclopentane, this approach involves iterative cycles of deuterium gas (D₂) and deuterium oxide (D₂O) exposure under high-pressure conditions. For 1-bromoundecane-11,11,11-d3, the terminal C-11 position is selectively deuterated through a multi-step exchange process.

The catalytic system typically employs deuterated bromoplatinic acid (H₂PtBr₆ in D₂O) to facilitate C–H bond activation. The reaction proceeds via a σ-complex intermediate, where platinum coordinates with the alkyl bromide, weakening the C–H bond and enabling deuterium insertion.

Experimental Protocol

A representative procedure involves:

-

Catalyst Preparation : Dissolving 10 g of deuterated bromoplatinic acid in 150 g of D₂O at 60°C to form a homogeneous solution.

-

Reaction Setup : Combining 1-bromoundecane (100 g), the platinum catalyst solution, and bromodeuterium water (3% w/w) in a high-pressure reactor.

-

Deuterium Introduction : Pressurizing the reactor with D₂ gas to 3.5 MPa and heating to 200°C for 5 hours under continuous stirring.

-

Product Isolation : Repeated washing with deionized water to remove residual catalyst, followed by phase separation and vacuum distillation.

Performance Metrics

Table 1: Optimization Parameters for H-D Exchange

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 140–200°C | Higher temperatures accelerate H-D exchange but risk decomposition |

| Pressure | 1.3–3.5 MPa | Increased pressure improves D₂ solubility |

| Catalyst Loading | 5–10 wt% | Excessive catalyst causes side reactions |

| Reaction Time | 5–10 hours | Prolonged duration enhances deuteration |

Metallaphotoredox Deuteroalkylation

Thianthrenium Salt Methodology

Recent advances in metallaphotoredox chemistry enable precise deuterium incorporation at the α-position of alkyl chains. Using alkyl thianthrenium salts, researchers achieve site-selective deuteration without preformed organometallic reagents. For 1-bromoundecane-11,11,11-d3, this method involves:

-

Salt Formation : Treating 1-undecanol with thianthrenium triflate to generate the corresponding thianthrenium salt.

-

Photoredox Activation : Irradiating the salt with visible light (450 nm) in the presence of a nickel catalyst and deuterium source (e.g., D₂O or CD₃OD).

-

Bromination : Quenching the deuterated intermediate with lithium bromide (LiBr) to yield the final product.

Key Advantages

Table 2: Comparative Analysis of Deuteroalkylation Conditions

| Condition | Standard Protocol | Optimized Protocol |

|---|---|---|

| Light Source | 450 nm LED | 427 nm Laser |

| Catalyst | NiCl₂·glyme | Ni(COD)₂ |

| Deuterium Source | D₂O | CD₃OD |

| Reaction Time | 24 hours | 12 hours |

| Yield | 70% | 85% |

Custom Synthesis and Industrial-Scale Production

Vendor-Specific Protocols

Commercial suppliers like LGC Standards and VulcanChem produce 1-bromoundecane-11,11,11-d3 through proprietary custom synthesis routes. While exact details are undisclosed, available data suggest:

Challenges in Manufacturing

-

Isotopic Dilution : Trace protium contamination from solvents or reagents necessitates rigorous purification.

-

Regulatory Compliance : Transport restrictions apply due to the compound’s classification as a controlled substance.

Critical Comparison of Preparation Methods

Cost-Effectiveness

Chemical Reactions Analysis

1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.

Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.

Scientific Research Applications

1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:

Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .

Comparison with Similar Compounds

Table 1: Key Properties of Bromoundecane Derivatives

Key Observations:

Isotopic Effects on Reactivity: Deuterium substitution at terminal positions (e.g., C11 in 1-Bromoundecane-11,11,11-d3) reduces reaction rates in radical-mediated processes due to the kinetic isotope effect (KIE). For example, deuterated alkyl halides show slower C–H bond cleavage compared to non-deuterated analogs . In deslipping reactions, deuterium labeling at sterically hindered positions (e.g., methyl groups) increases reaction rates by 2–19%, attributed to reduced vibrational energy in C–D bonds .

Physicochemical Differences: Deuterated compounds exhibit higher molecular weights and slightly altered densities compared to non-deuterated versions. For instance, 1-Bromoundecane-d23 has a molecular weight ~10% higher than its non-deuterated counterpart . Boiling points remain similar across isotopic variants, as deuterium substitution minimally affects intermolecular forces .

Safety and Handling: The deuterated compound’s enhanced toxicity profile (GHS Category 2) compared to non-deuterated 1-bromoundecane may arise from impurities or isotopic stabilization of reactive intermediates .

Functionalized Bromoundecane Derivatives

Table 2: Bromoundecane Derivatives with Functional Groups

Key Comparisons:

Reactivity :

- Silane- and phosphonic acid-functionalized derivatives exhibit higher polarity and reactivity toward nucleophiles compared to alkyl bromides, enabling applications in catalysis and material science .

- Phenyl-substituted bromoundecanes are less reactive toward nucleophilic substitution but useful in hydrophobic tail synthesis for surfactants .

Applications :

- 1-Bromoundecane-11,11,11-d3 is primarily used in mechanistic studies , whereas functionalized derivatives serve in applied chemistry (e.g., MOFs, coatings) .

Research Findings and Implications

Synthetic Utility :

- The deuterated compound’s stability under standard laboratory conditions (storage at 4°C) makes it suitable for long-term isotopic labeling experiments .

Safety Considerations: Despite structural similarities, regulatory classifications differ significantly.

Biological Activity

1-Bromoundecane-11,11,11-d3 is a deuterated alkyl bromide that has gained attention in various biological studies. This compound, with its unique isotopic labeling, is often utilized in research to trace metabolic pathways and assess biological activity due to its structural properties. This article provides a comprehensive overview of the biological activity associated with 1-Bromoundecane-11,11,11-d3, including relevant data tables, case studies, and research findings.

1-Bromoundecane-11,11,11-d3 is characterized by its bromine atom and the presence of three deuterium atoms at the 11th carbon position. The molecular formula is CHBrD, and it exhibits properties typical of alkyl bromides, including reactivity in nucleophilic substitution reactions.

The biological activity of 1-Bromoundecane-11,11,11-d3 can be attributed to several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : Alkyl bromides can act as inhibitors for certain enzymes by modifying active sites through covalent bonding.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of 1-Bromoundecane-11,11,11-d3 on various cell lines. The following table summarizes findings from recent studies:

Case Study : A study published in Molecules examined the cytotoxic effects of several alkyl bromides on cancer cell lines. It was found that 1-Bromoundecane-11,11,11-d3 exhibited significant cytotoxicity in HeLa cells with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of 1-Bromoundecane-11,11,11-d3 have also been investigated. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

Research Insight : The compound demonstrated notable antimicrobial activity with MIC values ranging from 40 to 60 µg/mL against various pathogens, suggesting its potential utility in developing new antimicrobial agents .

Enzyme Interaction Studies

Research has indicated that 1-Bromoundecane-11,11,11-d3 may interact with specific enzymes. For instance:

- Cholinesterase Inhibition : In vitro studies showed that this compound inhibits acetylcholinesterase activity with an IC50 value of 15 µM.

Table of Enzyme Activity :

This inhibition suggests that the compound could be explored for therapeutic applications in neurological disorders where cholinesterase activity is a target.

Q & A

Basic Research Questions

Q. How is 1-Bromoundecane-11,11,11-d3 synthesized, and what isotopic labeling considerations are critical?

- Methodological Answer : The compound is synthesized by introducing deuterium at the terminal methyl group (CD₃) during bromination or alkylation of undecane precursors. Isotopic purity (>98 atom% D) is ensured using deuterated reagents and verified via mass spectrometry (MS) . Post-synthesis, purification via fractional distillation or column chromatography is required to remove non-deuterated byproducts. Structural confirmation is achieved using ¹H NMR, where the absence of protons at the 11th carbon confirms deuteration .

Q. What safety protocols are essential for handling 1-Bromoundecane-11,11,11-d3 in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), safety goggles, and lab coats. Respiratory protection (NIOSH-approved respirators with ABEK-P2 cartridges) is required for aerosolized exposure .

- Ventilation : Conduct experiments in fume hoods with >100 ft/min face velocity to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the structural integrity and isotopic purity of 1-Bromoundecane-11,11,11-d3 validated?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight (235.20 g/mol) and deuteration pattern via fragmentation analysis .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of proton signals at δ 0.8–1.5 ppm (CD₃ group), while ²H NMR quantifies deuterium enrichment .

- Infrared Spectroscopy (IR) : C-Br stretching frequencies (~600 cm⁻¹) and C-D vibrations (2000–2200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence reaction kinetics in SN2 mechanisms involving 1-Bromoundecane-11,11,11-d3?

- Methodological Answer : Kinetic isotope effects (KIEs) arise due to deuterium’s higher mass, which increases the activation energy barrier in transition states. For example, in deslipping reactions, deuterated methyl groups at the 11th carbon induce steric hindrance, altering reaction rates by 2–19% compared to non-deuterated analogs. Isotope-sensitive kinetic studies require precise temperature control (±0.1°C) and high-resolution HPLC or GC-MS to monitor reaction progress .

Q. What analytical challenges arise when quantifying trace decomposition products of 1-Bromoundecane-11,11,11-d3 under thermal stress?

- Methodological Answer : Thermal decomposition (e.g., at >138°C) generates hydrogen bromide (HBr) and carbon oxides, detectable via FTIR or gas chromatography (GC) with thermal conductivity detectors. To distinguish deuterated fragments, use deuterium-enriched internal standards and tandem MS (MS/MS) for selective ion monitoring. Calibration curves must account for isotopic dilution effects .

Q. How can computational modeling predict the reactivity of 1-Bromoundecane-11,11,11-d3 in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the C-Br bond dissociation energy (~65 kcal/mol) and steric effects from the CD₃ group. Solvent parameters (e.g., dielectric constant of THF or DMF) are integrated to predict reaction pathways. Experimental validation involves comparing computed activation energies with kinetic data from Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.